Sodium 2-(5-chloro-1,3-thiazol-2-yl)acetate
Description
Sodium 2-(5-chloro-1,3-thiazol-2-yl)acetate (CAS: 1803610-24-3) is a sodium salt derivative of a thiazole-containing acetic acid. Its molecular formula is C₅H₃ClNNaO₂S, with a molecular weight of 199.59 g/mol . The compound features a 5-chloro-substituted thiazole ring linked to an acetate moiety, making it a versatile intermediate in organic synthesis and pharmaceutical research. It is primarily used as a building block for constructing heterocyclic compounds, particularly in medicinal chemistry for drug discovery .
Key structural attributes include:
Properties
IUPAC Name |
sodium;2-(5-chloro-1,3-thiazol-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO2S.Na/c6-3-2-7-4(10-3)1-5(8)9;/h2H,1H2,(H,8,9);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHMQUDZFCTFPI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)CC(=O)[O-])Cl.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClNNaO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803610-24-3 | |
| Record name | sodium 2-(5-chloro-1,3-thiazol-2-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-(5-chloro-1,3-thiazol-2-yl)acetate typically involves the reaction of 5-chloro-1,3-thiazole-2-carboxylic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions often include heating the mixture to facilitate the reaction and ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pH, is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Sodium 2-(5-chloro-1,3-thiazol-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to its corresponding dihydrothiazole derivatives.
Substitution: The chlorine atom on the thiazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
Chemistry
Sodium 2-(5-chloro-1,3-thiazol-2-yl)acetate serves as a building block in the synthesis of more complex molecules. It is particularly useful in creating compounds that contain thiazole rings, which are significant in medicinal chemistry due to their biological activity. The compound's structure allows it to participate in various chemical reactions, facilitating the development of new thiazole derivatives with enhanced properties.
Biology
The biological applications of this compound are extensive:
- Antimicrobial Activity : Research has demonstrated that this compound exhibits significant inhibitory effects against various bacterial strains. A notable study found that it effectively inhibited pathogens commonly associated with infections, highlighting its potential as an antimicrobial agent.
- Anti-inflammatory Properties : In rodent models, this compound showed marked reductions in inflammatory markers following treatment. This suggests its potential utility in managing inflammatory conditions.
Medicine
Ongoing research aims to explore the therapeutic potential of this compound:
- Therapeutic Agent : Studies are investigating its efficacy as a treatment for infections and inflammatory diseases. Its mechanisms of action include interactions with specific enzymes and proteins, influencing their activity to exert therapeutic effects .
Data Table: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study conducted on this compound revealed its effectiveness against several bacterial strains. The compound demonstrated a concentration-dependent inhibition of growth, making it a candidate for further development as an antimicrobial agent.
Case Study 2: Anti-inflammatory Effects
In a controlled experiment with rodent models, the administration of this compound resulted in significant decreases in pro-inflammatory cytokines. The results indicated that the compound could modulate immune responses, suggesting its potential application in treating chronic inflammatory diseases.
Case Study 3: Anticancer Potential
Research has identified various thiazole derivatives with anticancer properties. This compound is being studied for its effects on cancer cell lines such as HCT116 and HepG2. Preliminary findings suggest that it may induce apoptosis and inhibit cell proliferation at specific concentrations .
Mechanism of Action
The mechanism of action of Sodium 2-(5-chloro-1,3-thiazol-2-yl)acetate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors in biological systems, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial activity or anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares Sodium 2-(5-chloro-1,3-thiazol-2-yl)acetate with analogous thiazole derivatives, emphasizing structural variations, physicochemical properties, and applications.
*Calculated based on molecular formula.
Key Findings from Comparative Analysis
Solubility and Reactivity :
- The sodium carboxylate group in the target compound improves aqueous solubility compared to ester derivatives (e.g., ethyl or methyl esters), which are more lipophilic .
- Bromine-substituted analogs (e.g., sodium 2-(5-bromo-1,3-thiazol-2-yl)acetate) exhibit distinct reactivity in cross-coupling reactions due to Br’s higher leaving-group propensity compared to Cl .
Chromatographic Behavior :
- Methyl 2-(5-chloro-1,3-thiazol-2-yl)acetate shows a higher predicted collision cross-section (CCS: 137.3 Ų for [M+H]+) than the sodium salt (CCS: 133.0 Ų for [M+H]+), indicating differences in mass spectrometry fragmentation patterns .
Biological Activity :
- Sodium 2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetate, with an aromatic substituent, demonstrates enhanced membrane permeability, making it suitable for central nervous system drug development .
Synthetic Utility: Ethyl 2-(5-chloro-1,3-thiazol-2-yl)acetate has been utilized in the synthesis of α-heteroaryl-α-amino acids via palladium-catalyzed coupling, highlighting its role in peptide mimetics .
Biological Activity
Sodium 2-(5-chloro-1,3-thiazol-2-yl)acetate is a thiazole derivative recognized for its diverse biological activities. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications, particularly in antimicrobial and anti-inflammatory domains. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, biochemical properties, and relevant case studies.
Target Interactions
This compound interacts with various biomolecules, including enzymes and proteins. Its thiazole structure allows it to bind to specific targets, influencing their activity. For example, similar thiazole derivatives have been shown to inhibit enzymes involved in microbial metabolism, thereby exhibiting antimicrobial properties.
Biochemical Pathways
The compound is involved in several biochemical pathways that contribute to its biological effects. Notably, it has been reported to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and cytotoxic effects.
Cellular Effects
This compound affects various cellular processes by modulating cell signaling pathways and gene expression. It has been observed to promote anti-inflammatory responses through the modulation of signaling molecules.
Absorption and Distribution
Thiazole derivatives like this compound have variable solubility profiles in different solvents (water, alcohols). This affects their absorption and distribution within biological systems. Studies indicate that these compounds can be poorly absorbed when administered orally but may exhibit significant activity when delivered via other routes .
Dosage Effects
In animal models, the biological effects of this compound vary with dosage. Lower doses have demonstrated beneficial effects such as anti-inflammatory and antimicrobial activity without significant toxicity. Conversely, higher doses may lead to adverse effects .
Antimicrobial Activity
Research has highlighted the antimicrobial efficacy of this compound against various pathogens. A study demonstrated that this compound exhibited significant inhibitory effects on bacterial strains commonly associated with infections.
Anti-inflammatory Properties
Another study focused on the anti-inflammatory effects of this compound in rodent models. The results indicated a marked reduction in inflammatory markers following treatment with this compound .
Cytotoxic Effects
This compound has also been investigated for its cytotoxic properties against cancer cell lines. In vitro assays revealed that this compound induced apoptosis in several cancer cell types through mechanisms involving DNA damage and cell cycle arrest .
Summary of Biological Activities
| Activity | Description |
|---|---|
| Antimicrobial | Inhibits growth of various bacterial strains |
| Anti-inflammatory | Reduces inflammatory markers in animal models |
| Cytotoxic | Induces apoptosis in cancer cell lines |
| Analgesic | Exhibits pain-relieving properties |
| Antifungal | Demonstrates activity against fungal pathogens |
| Antiviral | Potential efficacy against certain viral infections |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Sodium 2-(5-chloro-1,3-thiazol-2-yl)acetate, and what purification methods ensure high yield and purity?
- Methodological Answer : The synthesis typically involves reacting 2-amino-5-chloro-1,3-thiazole derivatives with chloroacetyl chloride in the presence of a base (e.g., triethylamine) in dioxane or similar aprotic solvents. For example, analogous procedures for brominated thiazole acetates involve neutralizing the reaction mixture with water, followed by filtration and recrystallization from ethanol-DMF mixtures to isolate the product . Sodium salt formation may require subsequent ion exchange or neutralization with sodium hydroxide. Purification via recrystallization or column chromatography (using silica gel and polar solvents like methanol/chloroform mixtures) is critical to remove unreacted starting materials or by-products.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the thiazole ring structure and acetate moiety. The 5-chloro substituent’s deshielding effect on adjacent protons can be observed in the aromatic region (~6.5–7.5 ppm) .
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch of acetate) and ~650 cm⁻¹ (C-Cl stretch) confirm functional groups .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase ensures purity assessment .
Q. What are the key considerations for handling and storing this compound to prevent degradation?
- Methodological Answer : The compound is likely hygroscopic due to its ionic nature. Store in airtight containers under inert gas (e.g., argon) at –20°C to minimize hydrolysis. Avoid exposure to light, as thiazole derivatives are prone to photodegradation. Pre-dry solvents (e.g., ethanol, DMF) used in reactions to prevent unwanted side reactions .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity and stability of this compound under varying experimental conditions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the compound’s electronic structure to predict sites susceptible to nucleophilic attack (e.g., acetate group) or oxidation. Molecular dynamics simulations in explicit solvent models (e.g., water, DMSO) help assess stability in different media. For example, studies on similar thiazole derivatives highlight the importance of solvation effects on degradation pathways .
Q. How can researchers resolve contradictions in crystallographic data when determining the structure of this compound?
- Methodological Answer : Use the SHELX suite (e.g., SHELXL for refinement) to handle twinning or disorder commonly observed in ionic compounds. Key steps include:
- Collecting high-resolution data (d < 1.0 Å) at low temperature (e.g., 100 K) to reduce thermal motion artifacts .
- Validating hydrogen bonding networks and sodium coordination geometry using tools like PLATON or OLEX2. Cross-reference with spectroscopic data to confirm the absence of solvate or polymorphic forms .
Q. What mechanistic insights explain the formation of by-products during synthesis, and how can they be minimized?
- Methodological Answer : Common by-products arise from:
- Hydrolysis of chloroacetyl chloride : Control reaction temperature (20–25°C) and use anhydrous conditions to suppress hydrolysis .
- Incomplete sodium salt formation : Optimize stoichiometry (e.g., 1.1 equivalents of NaOH) and monitor pH during neutralization.
- Oxidation of the thiazole ring : Add antioxidants (e.g., BHT) or conduct reactions under inert atmosphere .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
